molecular formula C7H14O5 B12791320 beta-D-Digitalopyranose CAS No. 1357151-49-5

beta-D-Digitalopyranose

Cat. No.: B12791320
CAS No.: 1357151-49-5
M. Wt: 178.18 g/mol
InChI Key: OEKPKBBXXDGXNB-IBISWUOJSA-N
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Description

Beta-D-Digitalopyranose: is a deoxygalactose derivative with the molecular formula C7H14O5 . It is a type of sugar molecule that plays a significant role in various biological and chemical processes. This compound is known for its unique structural properties and its involvement in different biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of beta-D-Digitalopyranose typically involves the use of specific reagents and catalysts. One common method includes the reaction of 2,3,4,6-tetra-acetyl bromo-glucose with octanol in the presence of zinc oxide as a catalyst . This reaction produces 1-octyl-2,3,4,6-tetra-acetyl-beta-D-glucopyranoside , which is then subjected to deacetylation to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and cost-effectiveness. The use of zinc oxide as a catalyst is preferred due to its stability, availability, and lower cost compared to other catalysts .

Chemical Reactions Analysis

Types of Reactions

Beta-D-Digitalopyranose undergoes various chemical reactions, including:

    Oxidation: This reaction involves the conversion of the hydroxyl groups to carbonyl groups.

    Reduction: The carbonyl groups can be reduced back to hydroxyl groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as and are used.

    Substitution: Reagents like and are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids , while reduction can produce alcohols .

Scientific Research Applications

Beta-D-Digitalopyranose has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of beta-D-Digitalopyranose involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in carbohydrate metabolism, influencing various biochemical processes. The exact pathways and targets depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Beta-D-Glucopyranose
  • Beta-D-Galactopyranose
  • Beta-D-Mannopyranose

Uniqueness

Beta-D-Digitalopyranose is unique due to its specific structural configuration and the presence of a deoxygalactose moiety. This structural uniqueness imparts distinct chemical and biological properties compared to other similar compounds .

Properties

CAS No.

1357151-49-5

Molecular Formula

C7H14O5

Molecular Weight

178.18 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-4-methoxy-6-methyloxane-2,3,5-triol

InChI

InChI=1S/C7H14O5/c1-3-4(8)6(11-2)5(9)7(10)12-3/h3-10H,1-2H3/t3-,4+,5-,6+,7-/m1/s1

InChI Key

OEKPKBBXXDGXNB-IBISWUOJSA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O)O)OC)O

Canonical SMILES

CC1C(C(C(C(O1)O)O)OC)O

Origin of Product

United States

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